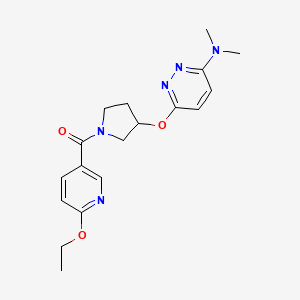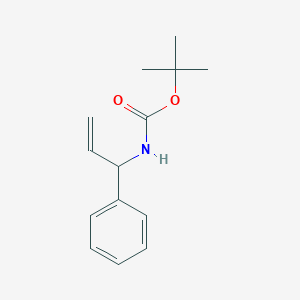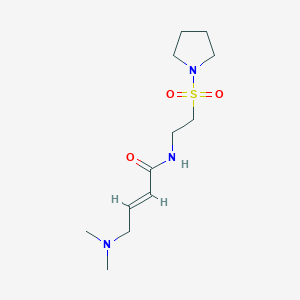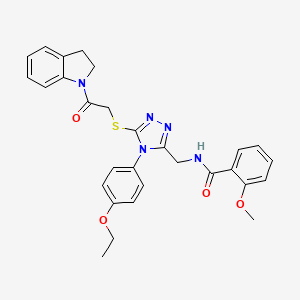
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(6-ethoxypyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(6-ethoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H23N5O3 and its molecular weight is 357.414. The purity is usually 95%.
BenchChem offers high-quality (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(6-ethoxypyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(6-ethoxypyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
Pyridazine derivatives, including our compound of interest, have demonstrated antimicrobial activity. They can inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have investigated their potential as novel antibiotics or antifungal agents .
Antidepressant and Anxiolytic Effects
The pyridazinone ring system has been associated with antidepressant and anxiolytic properties. These compounds may modulate neurotransmitter pathways, impacting mood and anxiety disorders. Further studies are needed to explore their efficacy and safety .
Anticancer Potential
Certain pyridazine derivatives exhibit promising anticancer effects. They may interfere with cancer cell proliferation, induce apoptosis, or inhibit specific signaling pathways. Researchers are actively investigating their use in cancer therapy .
Antiplatelet Activity
Our compound could potentially act as an antiplatelet agent. Antiplatelet drugs prevent blood clot formation, reducing the risk of cardiovascular events. Investigating its mechanism of action and safety profile is crucial .
Antihypertensive Properties
Pyridazine-based molecules have been explored as antihypertensive agents. They may regulate blood pressure by targeting specific receptors or pathways. Clinical trials are necessary to validate their efficacy .
Bronchial Asthma and Allergy Management
Some pyridazine derivatives exhibit anti-inflammatory effects, making them interesting candidates for bronchial asthma and allergy treatment. These compounds might modulate immune responses and reduce allergic reactions .
Agrochemical Applications
Beyond human health, pyridazinone derivatives find use as agrochemicals. Examples include herbicides (e.g., Pyridaben and Norflurazon) and insecticides. Their impact on crop protection and environmental safety warrants further investigation .
Other Biological Activities
The wonder nucleus of pyridazinone continues to surprise researchers. It has been associated with properties such as antipyretic, analgesic, antidiabetic, and antitubercular effects. Exploring these diverse activities is essential for unlocking their full potential .
properties
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(6-ethoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-4-25-16-7-5-13(11-19-16)18(24)23-10-9-14(12-23)26-17-8-6-15(20-21-17)22(2)3/h5-8,11,14H,4,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLYUJINDCXKPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2523856.png)
![5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole](/img/structure/B2523857.png)
![1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B2523859.png)

![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide](/img/structure/B2523861.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2523862.png)
![N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2523864.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-cyanophenyl)ethanediamide](/img/structure/B2523866.png)

![N-[(2,4-dimethoxyphenyl)methyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2523871.png)
![2-[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2523873.png)
![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2523874.png)
